REACTION_CXSMILES
|
[C:1](=[O:15])(OC(Cl)C(Cl)(Cl)Cl)[O:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].[F-].[K+].[F:18]C([O-])=O>C(#N)C1C=CC=CC=1>[F:18][C:1]([O:2][CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:15] |f:1.2|
|
Name
|
neopentyl 1,2,2,2-tetrachloroethyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC(C)(C)C)(OC(C(Cl)(Cl)Cl)Cl)=O
|
Name
|
neopentyl 1,2,2,2-tetrachloroethyl carbonate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(OCC(C)(C)C)(OC(C(Cl)(Cl)Cl)Cl)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
polyethyleneglycol monomethylether
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
fluoroformate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 65° C. (oil bath)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
is stopped at the end of 34 hours
|
Duration
|
34 h
|
Type
|
CUSTOM
|
Details
|
is obtained in a 76% yield
|
Name
|
|
Type
|
|
Smiles
|
FC(=O)OCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |